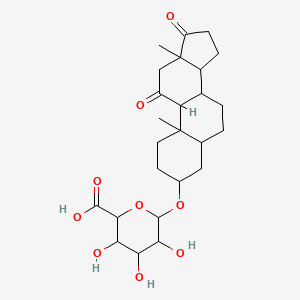

11-Oxo-androsterone glucuronide

Descripción

Propiedades

Fórmula molecular |

C25H36O9 |

|---|---|

Peso molecular |

480.5 g/mol |

Nombre IUPAC |

6-[(10,13-dimethyl-11,17-dioxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H36O9/c1-24-8-7-12(33-23-20(30)18(28)19(29)21(34-23)22(31)32)9-11(24)3-4-13-14-5-6-16(27)25(14,2)10-15(26)17(13)24/h11-14,17-21,23,28-30H,3-10H2,1-2H3,(H,31,32) |

Clave InChI |

QTXWOOLAHRQMGZ-UHFFFAOYSA-N |

SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

SMILES canónico |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Descripción física |

Solid |

Origen del producto |

United States |

Biosynthesis and Metabolic Pathways of 11 Oxo Androsterone Glucuronide

Enzymology of Formation: Uridine (B1682114) Diphospho-Glucuronosyltransferases (UGTs)

The formation of 11-Oxo-androsterone glucuronide is a phase II biotransformation reaction catalyzed by the Uridine Diphospho-Glucuronosyltransferase (UGT) superfamily of enzymes. researchgate.net This process, known as glucuronidation, is a major pathway for the metabolism and subsequent elimination of a wide array of endogenous compounds, including steroid hormones, and xenobiotics. researchgate.net The reaction takes place primarily in the liver, where UGTs are localized in the endoplasmic reticulum membrane. researchgate.nethmdb.ca Glucuronidation involves the covalent attachment of a glucuronic acid moiety to the substrate, which significantly increases its water solubility, facilitating its excretion from the body, typically through urine or feces. hmdb.cawikipedia.org The resulting conjugated product, this compound, is more hydrophilic and less biologically active than its precursor. nih.gov

The glucuronidation of androgens is predominantly carried out by members of the UGT2B subfamily. researchgate.net While the specific UGT isoform that metabolizes 11-Oxo-androsterone has not been definitively identified in all literature, the metabolism of structurally similar androgens provides strong evidence for the enzymes involved. Androsterone (B159326), which differs from 11-Oxo-androsterone only by the absence of a keto group at the C11 position, is primarily metabolized by UGT2B15 and UGT2B17. nih.govwikipedia.org

These two enzymes are critical for androgen homeostasis. nih.govresearchgate.net

UGT2B17: This isoform is considered a high-efficiency enzyme for the glucuronidation of C19 androgen steroids. researchgate.netnih.gov It exhibits significant interindividual variability in expression, partly due to gene deletion polymorphisms, which can affect the rate of androgen elimination. nih.gov

UGT2B15: This enzyme also plays a significant role in androgen conjugation. nih.govresearchgate.net Along with UGT2B17, it is responsible for converting androgens like dihydrotestosterone (B1667394) (DHT) and androsterone into their inactive glucuronide forms. nih.gov

Given their established role in conjugating androsterone and other androgens, it is highly probable that UGT2B15 and UGT2B17 are the primary isoforms responsible for the glucuronidation of 11-Oxo-androsterone. Other UGTs, such as UGT2B7, are also known to metabolize androgens and may contribute to a lesser extent. nih.govfrontiersin.org

Table 1. Key UGT Isoforms in Androgen Glucuronidation| UGT Isoform | Primary Androgen Substrates | Significance |

|---|---|---|

| UGT2B17 | Testosterone (B1683101), Dihydrotestosterone (DHT), Androsterone, Etiocholanolone | Major, high-efficiency enzyme for androgen glucuronidation; expression is highly variable. nih.govnih.gov |

| UGT2B15 | Dihydrotestosterone (DHT), Androsterone | Key enzyme in androgen inactivation alongside UGT2B17. nih.govresearchgate.netwikipedia.org |

| UGT2B7 | Androsterone, 19-Norandrosterone | Contributes to androgen glucuronidation; has less variability than UGT2B17. nih.govfrontiersin.org |

The glucuronidation of 11-Oxo-androsterone follows a two-step enzymatic process common to all UGT-catalyzed reactions. pharmacy180.com

Synthesis of the Activated Co-substrate: The first step is the formation of the activated form of glucuronic acid, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA). pharmacy180.com This co-substrate is synthesized in the cytoplasm from glucose-1-phosphate. researchgate.net Glucose-1-phosphate reacts with uridine triphosphate (UTP) to form UDP-glucose, which is then oxidized to UDPGA by the enzyme UDP-glucose dehydrogenase. youtube.com UDPGA serves as the donor of the glucuronic acid moiety for the conjugation reaction. pharmacy180.com

Transfer of Glucuronic Acid: The second step involves the transfer of the glucuronyl group from UDPGA to the hydroxyl group of the 11-Oxo-androsterone substrate. pharmacy180.com This reaction is catalyzed by a specific UGT isoform (e.g., UGT2B15 or UGT2B17) located within the lumen of the endoplasmic reticulum. researchgate.net The glucuronic acid is attached to the steroid via a β-glycosidic bond, resulting in the formation of this compound. hmdb.capharmacy180.com The resulting glucuronide conjugate is significantly more water-soluble, which prevents its reabsorption in the kidneys and facilitates its excretion from the body. hmdb.cawikipedia.org

Precursor Steroid Metabolism Leading to this compound

The direct precursor for the synthesis of this compound is the steroid 11-Oxo-androsterone (also known as 11-ketoandrosterone). hmdb.ca The formation of the glucuronide is a direct conjugation reaction where 11-Oxo-androsterone acts as the substrate for UGT enzymes, as detailed in the preceding section. hmdb.ca 11-Oxo-androsterone itself is a significant urinary metabolite within the 11-oxygenated androgen pathway, originating from the metabolism of upstream adrenal steroids. mdpi.com

This compound can be formed indirectly from the metabolism of other major androgens. One notable precursor is Stanolone, also known as dihydrotestosterone (DHT). drugbank.com The metabolic pathway from DHT to this compound involves several steps characteristic of the 11-oxygenated androgen pathway. While DHT is known for its potent androgenic activity, its metabolism leads to a series of less active and excretable compounds, including glucuronidated forms. nih.gov The conversion of DHT would require its entry into the 11-oxygenated pathway, likely through hydroxylation and subsequent oxidation at the C11 position, followed by further reductions and finally glucuronidation to yield this compound.

The biosynthesis of the precursor, 11-Oxo-androsterone, is part of the 11-oxygenated androgen pathway, which originates in the adrenal glands. nih.govoup.com This pathway is significant because it produces a class of androgens that are independent of gonadal production. nih.gov

The key steps and intermediates are as follows:

Androstenedione (B190577) to 11β-Hydroxyandrostenedione (11OHA4): The pathway begins with the adrenal androgen precursor, androstenedione. nih.gov In the adrenal cortex, the enzyme cytochrome P450 11β-hydroxylase (CYP11B1) catalyzes the 11β-hydroxylation of androstenedione to produce 11OHA4. oup.commdpi.com 11OHA4 is the most abundant unconjugated C19 steroid produced by the human adrenal gland. nih.gov

11OHA4 to 11-Ketoandrostenedione (11KA4): 11OHA4 is released into circulation and is primarily metabolized in peripheral tissues, such as the kidney. nih.gov Here, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) oxidizes 11OHA4 to 11-ketoandrostenedione (11KA4). oup.comresearchgate.net

Metabolism to 11-Oxo-androsterone: 11KA4 is a key intermediate that can be further metabolized. To form 11-Oxo-androsterone, 11KA4 undergoes 5α-reduction by 5α-reductase (SRD5A) enzymes to form 11-keto-androstanedione. Subsequently, the C3-keto group of 11-keto-androstanedione is reduced by an aldo-keto reductase (such as AKR1C2 or AKR1C4) to yield 11-Oxo-androsterone. nih.gov This steroid is then available for conjugation to its glucuronide form. mdpi.com

Table 2. Key Intermediates and Enzymes in the 11-Oxygenated Androgen Pathway Leading to 11-Oxo-androsterone| Precursor/Intermediate | Enzyme | Product | Location |

|---|---|---|---|

| Androstenedione | CYP11B1 (11β-hydroxylase) | 11β-Hydroxyandrostenedione (11OHA4) | Adrenal Gland oup.com |

| 11β-Hydroxyandrostenedione (11OHA4) | HSD11B2 (11β-HSD type 2) | 11-Ketoandrostenedione (11KA4) | Kidney, Peripheral Tissues nih.govoup.com |

| 11-Ketoandrostenedione (11KA4) | SRD5A (5α-reductase) | 11-Keto-androstanedione | Peripheral Tissues |

| 11-Keto-androstanedione | AKR1C family (e.g., AKR1C4) | 11-Oxo-androsterone | Peripheral Tissues nih.gov |

| 11-Oxo-androsterone | UGT2B15 / UGT2B17 | This compound | Liver hmdb.canih.gov |

Tissue-Specific Glucuronidation and Metabolic Sites

The biotransformation of 11-oxo-androsterone into its glucuronidated form is a critical step in its metabolism, primarily aimed at increasing its water solubility to facilitate excretion. This process, known as glucuronidation, is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs) and occurs in various tissues, with the liver being the principal site. However, significant metabolic activity also takes place in extrahepatic tissues that are responsive to androgens.

The liver is the central organ for steroid metabolism, where it orchestrates the inactivation and preparation of androgens and their metabolites for elimination. nih.govglowm.comoup.combham.ac.uk Glucuronidation in the liver is a Phase II metabolic reaction where glucuronic acid is attached to the steroid molecule, rendering it more polar and readily excretable by the kidneys. hmdb.ca

Recent integrated in vivo and ex vivo studies have elucidated the specific hepatic metabolism of 11-oxygenated androgens. These studies reveal that the liver extensively metabolizes these compounds. A key enzyme in this process is hepatic 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1), which plays a pivotal role in the metabolic clearance of 11-oxygenated androgens. nih.govoup.combham.ac.ukoup.com The primary metabolites identified following hepatic processing are 11β-hydroxyandrosterone and 11β-hydroxyetiocholanolone. nih.govoup.comnih.gov

Subsequently, 11-oxo-androsterone (also known as 11-ketoandrosterone) undergoes conjugation. While the specific UGT isozyme responsible for 11-oxo-androsterone glucuronidation is not definitively identified in all literature, the UGT2B family, particularly UGT2B7, UGT2B15, and UGT2B17, are well-established as the primary enzymes responsible for the glucuronidation of other androgens and their metabolites, such as androsterone. nih.govfrontiersin.org This conjugation reaction, catalyzed by a UDP glucuonyltransferase, results in the formation of this compound, a natural human metabolite generated in the liver. hmdb.ca The resulting glucuronide is then transported out of the hepatocytes into circulation for eventual renal clearance.

Table 1: Key Enzymes in Hepatic Androgen Metabolism

| Enzyme Family | Specific Enzyme | Function in Androgen Metabolism | Reference |

|---|---|---|---|

| 11β-Hydroxysteroid Dehydrogenase | HSD11B1 | Predominantly converts 11-keto forms to 11β-hydroxy metabolites in the liver. | nih.govoup.com |

| UDP-Glucuronosyltransferase | UGT2B7, UGT2B15, UGT2B17 | Catalyze the conjugation of androgens (e.g., androsterone, DHT) with glucuronic acid. Implicated in the glucuronidation of 11-oxo-androsterone. | nih.govfrontiersin.org |

| Aldo-keto reductase | AKR1D1 | Catalyzes the 5β-reduction of 11-ketotestosterone (B164220), leading to the formation of 11-keto-androsterone metabolites. | rupahealth.com |

| Steroid 5α-reductase | SRD5A2 | Responsible for the 5α-reduction of 11-ketotestosterone, a precursor pathway to 11-oxo-androsterone. | rupahealth.com |

Beyond the liver, the metabolism of androgens, including glucuronidation, occurs in various peripheral, steroid-responsive tissues. nih.gov This localized, or "intracrine," metabolism is crucial for regulating the concentration of active androgens within specific cells and tissues. Key sites for extrahepatic androgen metabolism include the prostate, skin, and adipose tissue. glowm.comnih.govaacrjournals.orgresearchgate.net

In the prostate, two specific UGT enzymes, UGT2B15 and UGT2B17, are responsible for androgen glucuronidation. aacrjournals.orgnih.gov These enzymes efficiently convert potent androgens like dihydrotestosterone (DHT) and its metabolites into inactive glucuronides, thereby protecting the tissue from excessive androgenic stimulation. nih.govaacrjournals.org This process is a major mechanism for controlling local androgen activity.

Peripheral tissues are also vital for the interconversion of 11-oxygenated androgen precursors. For instance, 11β-hydroxyandrostenedione, produced by the adrenal glands, is converted to 11-ketoandrostenedione in the kidney by HSD11B2. nih.gov This product can then be converted in tissues like adipose tissue to the potent androgen 11-ketotestosterone by the enzyme aldo-keto reductase 1C3 (AKR1C3). oup.com Given that these tissues possess the enzymatic machinery for both androgen synthesis and inactivation, it is understood that the subsequent glucuronidation of metabolites like 11-oxo-androsterone also occurs at these sites to modulate local hormone levels.

Table 2: Androgen Metabolism in Extrahepatic Tissues

| Tissue | Key Enzymes | Metabolic Process | Reference |

|---|---|---|---|

| Prostate | UGT2B15, UGT2B17 | Glucuronidation of DHT and other androgens, leading to their inactivation. | aacrjournals.orgnih.gov |

| Kidney | HSD11B2 | Conversion of 11β-hydroxyandrostenedione to 11-ketoandrostenedione. | nih.gov |

| Adipose Tissue | AKR1C3 | Conversion of 11-ketoandrostenedione to 11-ketotestosterone; suggested site of glucuronidation. | researchgate.netoup.com |

| Skin | 5α-reductase, UGTs | Conversion of precursor androgens to DHT and subsequent inactivation via glucuronidation. | nih.gov |

Advanced Analytical Methodologies for the Quantification and Characterization of 11 Oxo Androsterone Glucuronide

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Techniques

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the analysis of steroid glucuronides due to its ability to handle non-volatile and thermally labile compounds like 11-Oxo-androsterone glucuronide without the need for derivatization. This technique allows for the direct analysis of the conjugated steroid, providing a more accurate representation of its endogenous state.

Tandem Mass Spectrometry (LC-MS/MS) Applications

Tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that provides high sensitivity and selectivity for the quantification of 11-oxygenated androgens and their metabolites. This methodology is particularly advantageous for clinical routine setups due to its potential for high-throughput analysis. The development of LC-MS/MS methods has been instrumental in measuring the concentrations of major steroids and their glucuronide and sulfate (B86663) conjugates.

The core principle of LC-MS/MS involves the selection of a specific precursor ion, its fragmentation, and the detection of a characteristic product ion. This process, known as multiple reaction monitoring (MRM), significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for precise quantification even at low concentrations. For instance, a robust LC-MS/MS method has been developed to quantify a large number of phase I and phase II steroids in urine, with decision limits for most compounds being lower than 1 ng/ml.

Recent advancements have focused on developing high-throughput methods. One such method combines a simple protein precipitation step with fast chromatographic separation, achieving a run time of 6.6 minutes and enabling the quantification of several 11-oxygenated androgens.

Electrospray ionization (ESI) is the most commonly employed ionization technique for the analysis of steroid glucuronides by LC-MS. ESI is a soft ionization method that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. For steroid glucuronides, ESI in the positive ion mode typically results in the formation of protonated molecules [M+H]⁺ or ammonium (B1175870) adducts [M+NH₄]⁺. The high proton affinity of the steroid structure often favors the formation of the protonated molecule. In the negative ion mode, a very intense and stable deprotonated molecule [M-H]⁻ is typically produced.

The choice of ionization mode can significantly impact the sensitivity and specificity of the analysis. Positive ion ESI-MS/MS has been shown to be a promising method for developing LC-MS methods for anabolic steroid glucuronides, as it produces abundant and structure-specific product ions. These product ions, such as [M+H-Glu]⁺, [M+H-Glu-H₂O]⁺, and [M+H-Glu-2H₂O]⁺, are crucial for the structural elucidation and confident identification of the analyte.

Both Quadrupole Time-of-Flight (QTOF) and triple quadrupole mass spectrometers are widely used for the analysis of steroid metabolites. Triple quadrupole systems, often operated in MRM mode, are the gold standard for targeted quantification due to their high sensitivity and selectivity. They are capable of achieving low limits of detection, making them suitable for clinical diagnostic applications.

QTOF mass spectrometers, on the other hand, provide high-resolution and accurate mass measurements, which are invaluable for both quantification and the identification of unknown metabolites. The high mass accuracy of QTOF systems allows for the determination of the elemental composition of an ion, which greatly aids in its identification. In the context of this compound analysis, QTOF can be used to confirm the identity of the metabolite by providing an accurate mass measurement of the precursor and product ions. While triple quadrupole instruments are often favored for their sensitivity in precursor ion scanning, QTOF instruments offer a viable alternative, combining high sensitivity and selectivity for both MS and MS/MS experiments.

| Mass Spectrometer Type | Primary Application | Key Advantages |

| Triple Quadrupole | Targeted Quantification | High sensitivity, high selectivity, robust for routine analysis. |

| Quadrupole Time-of-Flight (QTOF) | Identification and Quantification | High resolution, accurate mass measurement, suitable for untargeted analysis. |

Ultra-High Performance Liquid Chromatography (UHPLC) Integration

The integration of Ultra-High Performance Liquid Chromatography (UHPLC) with mass spectrometry has significantly improved the separation efficiency and speed of analysis for steroid hormones. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in sharper peaks and better resolution compared to conventional HPLC. This enhanced separation is particularly important for resolving isomeric and isobaric steroid metabolites, which can be a significant challenge in complex biological samples.

By employing UHPLC, the analysis time for a comprehensive steroid profile can be reduced to a few minutes without compromising the quality of the separation. For example, a method utilizing a 2.2 µm column can achieve the separation of nine corticosteroids in under four minutes. This speed is highly advantageous for high-throughput clinical and research applications.

Detection Modes: Neutral Loss and Precursor Ion Scanning

Neutral loss and precursor ion scanning are powerful MS/MS scan modes for the detection of specific classes of compounds, such as glucuronide conjugates.

In a neutral loss scan , the mass spectrometer is set to detect all precursor ions that lose a specific neutral fragment upon collision-induced dissociation. For glucuronides, this characteristic neutral loss is the glucuronic acid moiety (C₆H₈O₆), which corresponds to a mass loss of 176.0321 Da. By scanning for this specific neutral loss, it is possible to selectively detect all glucuronidated compounds in a complex mixture.

In a precursor ion scan , the mass spectrometer is set to detect all precursor ions that generate a specific product ion. This technique can also be applied to the analysis of glucuronides, although it is more commonly used for other types of conjugates.

These scan modes are particularly useful in metabolic studies for identifying novel or unexpected metabolites of a parent compound. For instance, a neutral loss scan can rapidly identify potential glucuronide metabolites of a drug in a urine sample.

| Scan Mode | Principle | Application for this compound |

| Neutral Loss Scan | Detects precursors that lose a specific neutral fragment (e.g., 176 Da for glucuronide). | Selective detection of all glucuronidated steroids, including this compound. |

| Precursor Ion Scan | Detects all precursors that generate a specific product ion. | Can be used to identify compounds that produce a common fragment ion. |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) has historically been a cornerstone of steroid analysis and remains a powerful tool for defining steroid metabolomes. Although LC-MS/MS is often preferred for the direct analysis of conjugated steroids, GC-MS offers excellent chromatographic separation and is highly effective for comprehensive steroid profiling.

For the analysis of steroid glucuronides by GC-MS, a hydrolysis step is first required to cleave the glucuronic acid moiety, followed by derivatization to increase the volatility and thermal stability of the steroid. Common derivatization methods include the formation of trimethylsilyl (B98337) (TMS) ethers.

GC-MS analysis of the derivatized 11-Oxo-androsterone can provide detailed structural information based on the fragmentation patterns observed in the mass spectrum. For instance, the electron-impact mass spectra of methyl ester-trimethylsilyl (Me-TMS) derivatives of androgen glucuronides exhibit characteristic ions that allow for their sensitive detection using selected-ion monitoring (SIM). A method for the simultaneous determination of several androgen glucuronides, including 11-ketoandrosterone (B135574), reported detection limits down to 20 pg.

Electron Ionization (EI) and Micro Atmospheric Pressure Photoionization (µAPPI)

Electron Ionization (EI) is a classic, robust ionization technique widely employed in GC-MS for steroid analysis. In EI, high-energy electrons bombard the analyte molecules, leading to the formation of a molecular ion and a series of characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint, enabling structural elucidation and confident identification of the analyte. For this compound, direct analysis is not feasible due to its low volatility. Therefore, prior to GC-MS analysis, the compound undergoes hydrolysis to cleave the glucuronide moiety, followed by derivatization to increase its volatility and thermal stability. nih.govnih.gov The resulting derivatized 11-oxo-androsterone produces a reproducible mass spectrum under EI, which is essential for its identification and quantification. The mass spectra of pertrimethylsilylated derivatives of steroid glucuronides, including related androstane (B1237026) structures, have been studied to understand their fragmentation behavior. researchgate.net For instance, in the analysis of androgen glucuronides, characteristic ions in the electron-impact mass spectra allow for sensitive detection using selected-ion monitoring (SIM). nih.gov

Micro Atmospheric Pressure Photoionization (µAPPI) is a newer, softer ionization technique that can be coupled with mass spectrometry. While extensive research specifically on the µAPPI of this compound is not widely documented, the principles of atmospheric pressure ionization have been applied to other steroid glucuronides. nih.gov Unlike EI, µAPPI typically results in less fragmentation and a more prominent molecular ion, which can be advantageous for molecular weight determination. The applicability of atmospheric pressure chemical ionization (APCI), a related technique, for anabolic steroid glucuronides has been explored, demonstrating the formation of protonated molecules or ammonium adducts, which provide valuable structural information. nih.gov

| Ionization Technique | Principle | Advantages for Steroid Analysis | Disadvantages for Steroid Analysis |

| Electron Ionization (EI) | High-energy electrons bombard the analyte, causing ionization and extensive fragmentation. | Provides detailed structural information through characteristic fragmentation patterns. Well-established libraries of mass spectra are available. | Can lead to the absence or low abundance of the molecular ion, complicating molecular weight determination. Requires derivatization for non-volatile compounds like steroid glucuronides. |

| Micro Atmospheric Pressure Photoionization (µAPPI) | Photons ionize the analyte, often with the assistance of a dopant. It is a softer ionization technique. | Produces a prominent molecular ion with less fragmentation, simplifying molecular weight confirmation. | Less common than EI for routine steroid profiling, with fewer established fragmentation libraries. May have different sensitivities for various compounds. |

Comprehensive Steroid Profiling by GC-MS

Comprehensive steroid profiling, often referred to as steroidomics, aims to quantify a large number of steroid metabolites in a single analytical run to provide a holistic view of steroid metabolism. nih.gov GC-MS is a powerful and well-established "gold standard" technique for this purpose due to its high chromatographic resolution and sensitive detection capabilities. mdpi.comdaneshyari.com

The typical workflow for the analysis of this compound as part of a steroid profile involves several key steps:

Hydrolysis: The glucuronide conjugate is cleaved to release the free steroid, 11-oxo-androsterone. This is usually achieved through enzymatic hydrolysis. nih.gov

Extraction: The free steroids are extracted from the biological matrix.

Derivatization: The extracted steroids are chemically modified (e.g., silylation) to increase their volatility and improve their chromatographic behavior. nih.govresearchgate.net

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The steroids are separated on a capillary column and then detected by the mass spectrometer. nih.gov

This profiling approach allows for the simultaneous measurement of 11-oxo-androsterone alongside other key androgens and their metabolites. nih.govnih.gov Such comprehensive analysis is crucial for diagnosing various endocrine disorders, including inborn errors of steroid metabolism, by examining the ratios of precursor to product metabolites. daneshyari.com For instance, urinary steroid profiles can reveal alterations in androgen pathways that are indicative of specific enzymatic deficiencies or adrenal tumors. nih.gov The use of selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) with triple quadrupole instruments can significantly enhance the sensitivity and specificity of the analysis, allowing for the detection of even minor components of the steroid profile. nih.gov

Sample Preparation and Extraction Strategies for Biological Matrices

The successful analysis of this compound from complex biological matrices such as urine or plasma is highly dependent on the efficiency of the sample preparation and extraction procedures. These steps are crucial for removing interfering substances and concentrating the analyte of interest. mdpi.com

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a conventional and widely used method for the extraction of steroids from aqueous biological fluids. The principle of LLE is based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. For steroid analysis, a variety of organic solvents can be employed, and the choice often depends on the polarity of the target analytes.

Following enzymatic hydrolysis to cleave the glucuronide moiety from 11-oxo-androsterone, the resulting free steroid, which is less polar, can be efficiently extracted into an organic solvent. While LLE has been a common method, it is important to note that for more polar steroid conjugates like glucuronides, extraction efficiency can be challenging. researchgate.net To overcome this, early methods involved the addition of ammonium sulfate to the urine and acidification prior to extraction with a mixture of ether and isopropanol (B130326) to improve the recovery of steroid conjugates. researchgate.net

Solid-Phase Extraction (SPE) Techniques

Solid-phase extraction (SPE) has become an increasingly popular alternative to LLE for the extraction of steroids from biological matrices. mdpi.comnih.gov SPE offers several advantages, including higher recovery, better reproducibility, reduced solvent consumption, and the potential for automation. nih.gov The technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while interfering substances are washed away. The analyte is then eluted with a small volume of a suitable solvent.

For the extraction of 11-oxo-androsterone and other steroid metabolites, C18-bonded silica (B1680970) is a commonly used sorbent in SPE cartridges. mdpi.com The hydrophobic C18 stationary phase effectively retains the relatively nonpolar steroid backbone. The sample is typically loaded onto the conditioned cartridge, followed by washing steps with aqueous solutions to remove polar interferences, and finally, the steroids are eluted with an organic solvent like methanol (B129727) or ethyl acetate. mdpi.comnih.gov SPE can be applied either before or after the enzymatic hydrolysis step. nih.gov

| Extraction Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on differential solubility. | Simple and cost-effective. | Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then selectively eluted. | High recovery and selectivity, reduced solvent use, and potential for automation. nih.gov | Can be more expensive than LLE, and method development may be required to optimize the sorbent and solvents. |

Chemical Derivatization for Enhanced Sensitivity and Specificity

Chemical derivatization is a critical step in the analysis of steroids by GC-MS, including 11-oxo-androsterone. nih.gov The primary purposes of derivatization in this context are to increase the volatility and thermal stability of the steroid molecules, which are otherwise not amenable to GC analysis. mdpi.comresearchgate.net Derivatization also improves the chromatographic properties, leading to better peak shapes and enhanced sensitivity.

The most common derivatization approach for steroids is silylation, which involves the replacement of active hydrogens in hydroxyl and keto groups with a trimethylsilyl (TMS) group. nih.gov Reagents such as N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are frequently used for this purpose. mdpi.com For keto-steroids like 11-oxo-androsterone, the formation of methyloxime-trimethylsilyl (MO-TMS) derivatives is often employed. This involves a two-step process where the keto groups are first converted to methoximes, followed by the silylation of hydroxyl groups. nih.gov This process not only improves volatility but also provides characteristic mass spectra that aid in identification. researchgate.net

Enzymatic Hydrolysis for Total Conjugate Analysis

In biological fluids like urine, the majority of steroids, including 11-oxo-androsterone, are present as water-soluble glucuronide and sulfate conjugates to facilitate their excretion. nih.govnih.gov For comprehensive steroid profiling using GC-MS, it is necessary to first cleave these conjugate moieties to release the free steroid. This process is known as deconjugation or hydrolysis.

Enzymatic hydrolysis is the most common and preferred method for this purpose. nih.gov It utilizes enzymes that specifically cleave the glucuronide or sulfate bonds.

β-glucuronidase: This enzyme is used to hydrolyze the glucuronide conjugates. A commonly used source for this enzyme is Escherichia coli (E. coli), which is highly specific for β-glucuronides. nih.gov Enzymes from other sources like Helix pomatia can also be used and may contain both β-glucuronidase and sulfatase activity, allowing for the simultaneous cleavage of both types of conjugates. nih.gov However, the efficiency of hydrolysis can be affected by factors such as pH, temperature, incubation time, and the presence of inhibitors in the urine sample. nih.gov

Method Validation Parameters in Bioanalytical Research

The validation of a bioanalytical method is essential to ensure that the method is reliable, reproducible, and fit for its intended purpose. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines that outline the key parameters to be evaluated. nih.govmdpi.com For the quantification of this compound, these parameters ensure the integrity of the data generated in clinical and research settings.

The sensitivity of a bioanalytical method is defined by its Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. Establishing a robust LLOQ is critical, especially for endogenous compounds like this compound, whose physiological concentrations can be very low.

A gas chromatography-mass spectrometry (GC-MS) method developed for the simultaneous determination of nine androgen glucuronides in urine reported a detection limit of 20 pg for 11-ketoandrosterone glucuronide (an alternative name for this compound). nih.gov While this indicates high sensitivity, comprehensive LLOQ data with associated precision and accuracy are not always available for the conjugated form.

More extensive validation data is often available for the aglycone (unconjugated) forms of steroids. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the unconjugated parent steroid, 11-ketoandrostenedione, established a specific LLOQ with defined performance characteristics. nih.govsemanticscholar.org This data, while not directly for the glucuronide, provides insight into the achievable sensitivity for the core steroid molecule.

| Analyte | Method | Matrix | LLOQ | LOD | Reference |

|---|---|---|---|---|---|

| 11-Ketoandrosterone glucuronide | GC-MS | Urine | Not Reported | 20 pg | nih.gov |

| 11-Ketoandrostenedione (Aglycone) | LC-MS/MS | Serum | 63 pmol/L | 15 pmol/L | nih.govsemanticscholar.org |

| 11-Ketotestosterone (B164220) (Aglycone) | LC-MS/MS | Plasma | 0.02 ng/mL | 0.02 ng/mL | mdpi.com |

Note: The data for the aglycone forms are presented to illustrate the typical sensitivity achieved for the core steroid structures, as comprehensive LLOQ data for the specific glucuronide conjugate is limited in published literature.

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of individual measurements. Both are assessed at different concentration levels, including the LLOQ, and are typically expressed as a percentage of the nominal concentration and the coefficient of variation (CV%), respectively. Reproducibility is the ability of the method to provide consistent results over time and in different laboratories.

For a bioanalytical method to be considered reliable, the accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (CV%) should not exceed 15% (20% at the LLOQ). srce.hr

Detailed validation data for this compound is scarce. However, studies on its parent compound, 11-ketoandrostenedione, and other related 11-oxygenated androgens demonstrate the level of accuracy and precision achievable with modern LC-MS/MS methods.

| Analyte | Concentration Level | Intra-assay CV (%) | Inter-assay CV (%) | Mean Recovery (%) | Reference |

|---|---|---|---|---|---|

| 11-Ketoandrostenedione | Low QC | < 13% | < 13% | 102% - 115% | nih.govsemanticscholar.org |

| Medium QC | < 13% | < 13% | 102% - 115% | ||

| High QC | < 13% | < 13% | 102% - 115% |

Note: This table presents validation data for the unconjugated form, 11-ketoandrostenedione, as a proxy to illustrate typical method performance for this class of steroids due to the limited availability of such data for this compound.

Biological matrices such as urine and plasma are complex mixtures that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods. This phenomenon, known as the matrix effect, can adversely affect the accuracy and precision of the assay. It is evaluated by comparing the response of an analyte in the presence of the matrix with its response in a neat solution. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.

Carryover is the appearance of an analyte signal in a blank sample that is injected after a high-concentration sample. It is a critical parameter to assess, as it can lead to the overestimation of the analyte in subsequent samples. Carryover should be minimized and typically must be below 20% of the LLOQ for the analyte and 5% for the internal standard.

Comparative Analysis of Targeted Versus Untargeted Metabolomics in Steroid Research

Metabolomics, the large-scale study of small molecules, can be broadly divided into two approaches: targeted and untargeted analysis. The choice between these strategies depends on the research question.

Targeted metabolomics focuses on the quantification of a predefined set of known metabolites. This approach offers high sensitivity, specificity, and quantitative accuracy, making it the gold standard for hypothesis testing and clinical validation. For instance, a targeted assay would be used to precisely measure the concentration of this compound and a panel of other specific androgens to test a hypothesis about adrenal gland activity.

Untargeted metabolomics aims to measure as many metabolites as possible in a sample without prior selection. This is a hypothesis-generating approach, ideal for biomarker discovery and for obtaining a comprehensive overview of metabolic pathways. An untargeted analysis of the steroidome might reveal unexpected alterations in steroid metabolism, potentially identifying novel biomarkers or metabolic pathways associated with a disease.

Comprehensive steroidome analysis, or steroid profiling, is a powerful tool for diagnosing and understanding endocrine disorders. This involves the simultaneous measurement of multiple steroid precursors, hormones, and their metabolites.

Targeted Approach: Most clinical applications rely on targeted steroid profiling. By measuring a panel of key steroids, including glucocorticoids, mineralocorticoids, and androgens (and their conjugates like this compound), clinicians can identify enzymatic defects in steroidogenesis, such as in congenital adrenal hyperplasia. nih.gov

Untargeted Approach: Untargeted steroidomics can uncover novel insights. For example, it can help identify previously unknown steroid metabolites that are altered in disease states, providing a more complete picture of the metabolic disruption and suggesting new avenues for research and diagnosis.

The use of stable isotope-labeled internal standards (SIL-IS) is fundamental to achieving accurate and precise quantification in mass spectrometry-based methods, particularly for steroid analysis. A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced by a heavier isotope (e.g., ¹³C or ²H).

The ideal SIL-IS is chemically identical to the analyte and therefore behaves identically during sample preparation (extraction, derivatization) and chromatographic separation. However, it is distinguishable by the mass spectrometer due to its higher mass. By adding a known amount of the SIL-IS to each sample at the beginning of the workflow, it can effectively normalize for variations in sample extraction recovery and for matrix-induced ion suppression or enhancement. This ensures that the calculated concentration of the endogenous analyte remains accurate and reliable, even in complex biological matrices. mdpi.com

Chemical Synthesis and Derivatization for Research Applications

Enzymatic Synthesis of 11-Oxo-androsterone Glucuronide for Research Standards

Enzymatic synthesis offers a highly specific and efficient method for producing this compound, which is essential for creating reference materials for research and doping control. nih.gov This biotechnological approach leverages the catalytic activity of enzymes to conjugate glucuronic acid to the 11-Oxo-androsterone molecule.

Optimization of Enzymatic Reactions

The efficiency of enzymatic glucuronidation is influenced by several factors that can be fine-tuned to maximize the yield of the desired product. Key parameters for optimization include the choice and concentration of the enzyme, substrate concentration, pH, temperature, and incubation time. nih.govnih.gov

UDP-glucuronosyltransferases (UGTs) are the primary enzymes responsible for glucuronidation in vivo and are therefore a major focus in enzymatic synthesis. nih.govnih.govresearchgate.net Different UGT isoforms exhibit varying substrate specificities. For instance, UGT2B15 and UGT2B17 are known to be active in the glucuronidation of androgens. nih.gov Research has shown that biphenyl-induced rat liver microsomes can be a potent source of enzymes for the synthesis of various anabolic androgenic steroid (AAS) glucuronides. nih.gov

Studies have demonstrated that for many steroid substrates, minor differences are observed in the optimal synthesis conditions, suggesting the potential for a standardized in vitro method for glucuronidation. nih.gov For example, a study on the enzymatic synthesis of eleven AAS metabolites found that yields were significantly higher (77-78%) for substrates with a 4-ene-3-one double bond system in the steroid A-ring, while most other compounds had yields between 13-28%. nih.gov

The optimization process often involves a systematic variation of parameters. For example, a genetic algorithm has been successfully used to optimize a multi-enzyme system for the synthesis of O-glycan core structures, demonstrating the potential of computational tools in enhancing reaction efficiency. nih.gov

Purification Strategies for Synthesized Conjugates

Following enzymatic synthesis, the target glucuronide must be isolated from the reaction mixture, which contains unreacted substrates, enzymes, and other byproducts. Effective purification is crucial to obtain a high-purity standard.

A common and effective technique for the purification of steroid glucuronides is solid-phase extraction (SPE) . researchgate.netthermofisher.com This chromatographic method separates compounds based on their physical and chemical properties. Different types of SPE cartridges, such as C18 or mixed-mode polymeric strong anion exchange columns, can be employed. researchgate.netresearchgate.net The choice of sorbent and elution solvents is critical for achieving optimal separation and recovery. For instance, mixed-mode anion exchange has been shown to yield excellent results in the cleanup of synthetic corticosteroids from urine samples. researchgate.net

Another approach involves the use of molecularly imprinted polymers (MIPs) for solid-phase extraction (MISPE). rsc.org MIPs are highly selective sorbents designed to bind to a specific target molecule or a class of related compounds. For example, MIPs targeting the glucuronate fragment have been successfully used to isolate testosterone (B1683101) glucuronide from its parent drug in urine, suggesting a similar approach could be applied to this compound. rsc.org

The purity of the final product is typically confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

Laboratory-Scale Chemical Synthesis Routes for Steroid Glucuronides

While enzymatic synthesis offers high specificity, chemical synthesis provides a versatile alternative for producing steroid glucuronides, especially on a larger scale. rsc.orghyphadiscovery.com The most established method for the chemical synthesis of O-glucuronides is the Koenigs-Knorr reaction . unimi.ithelsinki.fi

This reaction involves the coupling of a steroid alcohol with a protected glucuronic acid derivative, typically an acetylated bromosugar, in the presence of a promoter like silver or mercury salts. unimi.it Modifications to the classical Koenigs-Knorr reaction have been developed to improve yields and stereoselectivity. For instance, using a two-phase alkylation system has proven effective in the synthesis of certain glucuronides. rsc.org

However, the Koenigs-Knorr reaction has its limitations, including the instability of the bromosugar donor and the often harsh reaction conditions required. unimi.it An alternative approach that can be more effective for certain steroids is the use of a Schmidt trichloroacetimidate (B1259523) donor . This method was successfully employed for the synthesis of 17α-boldenone glucuronide where the Koenigs-Knorr reaction failed. rsc.org

The choice of protecting groups for the glucuronic acid moiety is crucial to prevent unwanted side reactions and to control the stereochemistry of the newly formed glycosidic bond. After the coupling reaction, these protecting groups are removed to yield the final steroid glucuronide.

Derivatization Techniques for Enhanced Analytical Properties

For analysis by gas chromatography-mass spectrometry (GC-MS), steroid glucuronides often require derivatization. This chemical modification process converts the non-volatile and thermally labile glucuronides into more volatile and stable derivatives suitable for GC analysis. nih.govnih.gov Derivatization can also improve chromatographic separation and enhance the sensitivity of detection. nih.govmdpi.com

A common derivatization strategy for steroid glucuronides involves a two-step process:

Methylation: The carboxyl group of the glucuronic acid moiety is converted to a methyl ester.

Silylation: The hydroxyl groups on both the steroid and the glucuronic acid are converted to trimethylsilyl (B98337) (TMS) ethers. nih.govresearchgate.net

This results in the formation of methyl ester-trimethylsilyl (Me-TMS) derivatives. nih.govresearchgate.net Reagents commonly used for silylation include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and trimethylsilylimidazole (TMSI), often in combination with a catalyst like trimethylchlorosilane (TMCS). nih.govgcms.cz

The conditions for derivatization, such as the choice of reagent, temperature, and reaction time, need to be optimized for each specific analyte to ensure complete reaction and prevent the formation of multiple derivatives. mdpi.comyoutube.com For instance, one study found that for the derivatization of various glucocorticoids, different optimal temperatures were required for different compounds. mdpi.com

The resulting derivatives can then be analyzed by GC-MS, where they produce characteristic mass spectra that allow for their identification and quantification. nih.govgcms.cz For example, the Me-TMS derivatives of many androgen glucuronides produce a characteristic base peak ion at m/z 217 in their electron-impact mass spectra, which is useful for selected-ion monitoring (SIM) analysis. nih.govresearchgate.net

It's important to note that for liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is not always necessary as the intact glucuronides can be directly analyzed. nih.govnih.govnih.gov However, derivatization can sometimes be used in LC-MS to improve ionization efficiency and sensitivity. nih.gov

Interactive Data Table: Derivatization Reagents for Steroid Analysis

| Derivatization Reagent | Target Functional Group(s) | Typical Application |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl, Carboxyl | Silylation for GC-MS analysis |

| Trimethylsilylimidazole (TMSI) | Hydroxyl | Silylation for GC-MS analysis |

| Trimethylchlorosilane (TMCS) | Catalyst for silylation | Used with MSTFA or TMSI |

| Methoxyamine HCl | Carbonyl (Keto) | Forms methyloxime derivatives for GC-MS |

Future Directions and Emerging Research Avenues in 11 Oxo Androsterone Glucuronide Studies

Advances in High-Throughput Analytical Methodologies for Steroid Glucuronides

The drive for more efficient and comprehensive analysis of steroid glucuronides, including 11-oxo-androsterone glucuronide, is pushing the boundaries of analytical chemistry. Traditional methods, while effective, often face limitations in sample throughput and the ability to capture the full spectrum of steroid metabolites. nih.gov The future lies in the evolution of high-throughput screening (HTS) methodologies, which utilize automated equipment to process a vast number of compounds rapidly. researchgate.net

Recent technological advancements in mass spectrometry (MS) and automation are revolutionizing the application of MS in HTS. embopress.org These methods offer the significant advantage of analyzing unlabeled biomolecules, which accelerates the drug discovery process and enhances hit confirmation rates. embopress.org Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are at the forefront, with the potential to analyze thousands of reactions per hour. embopress.org

Furthermore, the development of streamlined sample preparation techniques, such as high-throughput solid-phase extraction in 96-well plates, significantly accelerates the processing of complex biological matrices like plasma and liver tissue. nih.gov These advancements are crucial for achieving the sensitivity needed to accurately measure a wide panel of steroid hormones and their conjugates from small sample volumes. nih.gov Another promising technique on the horizon is hydropyrolysis, which could enable the analysis of both glucuronide and sulfated conjugates without the need for traditional hydrolysis and derivatization steps, offering a more direct path to understanding the complete steroid profile. nih.gov

Table 1: Emerging High-Throughput Analytical Techniques

| Analytical Technique | Principle | Potential Advantages for Steroid Glucuronide Analysis |

|---|---|---|

| High-Throughput Mass Spectrometry (HTS-MS) | Rapid analysis of thousands of samples using automated mass spectrometry. researchgate.netembopress.org | Label-free analysis, increased speed, and sensitivity. embopress.org |

| Desorption Electrospray Ionization (DESI-MS) | Ambient ionization technique for direct analysis of surfaces. embopress.org | Minimal sample preparation and high speed. embopress.org |

| MALDI-TOF MS | Soft ionization technique for large molecules. embopress.org | High throughput and suitability for complex biological samples. embopress.org |

| Hydropyrolysis | Thermal decomposition in a hydrogen atmosphere. nih.gov | Potential for direct analysis of conjugated steroids without hydrolysis. nih.gov |

In Vitro and In Vivo Model Systems for Metabolic Pathway Elucidation

To fully comprehend the metabolic fate of this compound, researchers are increasingly relying on sophisticated in vitro and in vivo model systems. These models are instrumental in dissecting the enzymatic pathways and cellular transport mechanisms involved in its formation and clearance.

In vitro models, such as primary hepatocytes and subcellular fractions like liver microsomes and S9 fractions, are workhorses in metabolic research. wikipedia.orgnih.gov They allow for the controlled investigation of specific metabolic reactions and the identification of the enzymes responsible. nih.gov For instance, studies using equine liver microsomes have successfully identified major phase-1 metabolites of anabolic steroids that are also observed in vivo. nih.gov The use of recombinant enzymes and chemical inhibitors in these systems can further pinpoint the specific cytochrome P450 (CYP) or UDP-glucuronosyltransferase (UGT) isoforms involved in a particular metabolic step. nih.gov While invaluable for mechanistic studies, a key limitation of in vitro systems is that they may not fully replicate the complex interplay of absorption, distribution, metabolism, and excretion that occurs in a whole organism. oup.com

Table 2: Comparison of Model Systems for Steroid Metabolism Studies

| Model System | Description | Key Applications |

|---|---|---|

| ***In Vitro* - Primary Hepatocytes** | Isolated liver cells. wikipedia.org | Studying drug metabolism, detoxification, and protein synthesis. wikipedia.org |

| ***In Vitro* - Liver Microsomes/S9 Fractions** | Subcellular fractions containing metabolic enzymes. nih.gov | Identifying phase I and phase II metabolites and the enzymes involved. nih.gov |

| ***In Vitro* - Recombinant Enzymes** | Purified enzymes expressed in cell lines. | Determining the specific contribution of individual enzymes to a metabolic pathway. |

| ***In Vivo* - Animal Models** | Use of live animals (e.g., rats). nih.gov | Assessing the overall pharmacokinetics and physiological effects of compounds. oup.com |

Unraveling Complex Regulatory Networks in Steroid Glucuronidation and Elimination

The production and elimination of this compound are not isolated events but are governed by intricate regulatory networks. Future research aims to untangle these complex interactions to understand how factors like genetics, disease states, and exposure to other compounds influence its levels.

At the heart of this regulation are the UGT enzymes, which catalyze the glucuronidation reaction. researchgate.netnih.gov The expression and activity of these enzymes are subject to significant inter-individual variability due to genetic polymorphisms. nih.gov Understanding how these genetic variants affect the glucuronidation of 11-oxo-androsterone is a key area of future investigation. nih.gov

Furthermore, the expression of UGTs can be modulated by various factors, including steroid hormones themselves, growth factors, and cytokines. nih.gov This suggests a feedback mechanism where the steroid environment can influence its own metabolism and elimination. The interplay between different steroidogenic and metabolizing enzymes, such as the cytochrome P450 family and hydroxysteroid dehydrogenases, adds another layer of complexity. nih.gov For example, the activity of enzymes like 11β-hydroxylase (CYP11B1) is crucial for the initial formation of 11-oxygenated androgens. nih.gov

The elimination of glucuronide conjugates from the cell is another critical control point, mediated by efflux transporters. nih.gov The coordinated action of UGTs and these transporters is essential for the efficient clearance of steroid metabolites. nih.gov Future research will likely focus on building comprehensive models that integrate genetic, enzymatic, and transport data to predict and understand the disposition of this compound in both health and disease.

Q & A

Q. Why is this compound understudied in pharmacological contexts despite its high-affinity interactions (e.g., with SARS-CoV-2 protease)?

- Answer : Limited pharmacological evaluation stems from its endogenous toxicity profile and lack of commercial availability. In silico docking studies prioritize it as a candidate, but follow-up requires synthetic analogs to bypass stability issues and ethical constraints in clinical testing .

Key Data Contradictions and Research Gaps

- Obesity Paradox : While obesity reduces total testosterone, 5α-reductase activity (critical for glucuronide synthesis) appears unaffected, suggesting compensatory mechanisms .

- Cancer Risk Discrepancies : Population-specific genetic and dietary factors may modulate this compound's role in hormone-dependent cancers .

- Analytical Challenges : Untargeted metabolomics often fails to resolve glucuronide isomers, necessitating orthogonal techniques like ion mobility spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.